molecular formula C31H32N4O3S B2958819 N-cyclopentyl-4-((2-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115324-09-8

N-cyclopentyl-4-((2-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

Cat. No. B2958819
CAS RN: 1115324-09-8
M. Wt: 540.68
InChI Key: QCYGQKAYIGGVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-((2-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C31H32N4O3S and its molecular weight is 540.68. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • The synthesis of quinazoline derivatives and their chemical reactivity have been explored, demonstrating the versatility of these compounds in organic synthesis. For example, studies have shown the facile synthesis of tetrahydropyrimido quinoline derivatives and the reactivity of various quinazoline compounds towards different chemical reagents, highlighting their potential in creating diverse chemical structures with potential therapeutic uses (Elkholy & Morsy, 2006) (Gromachevskaya et al., 2017).

Potential Antimicrobial and Antitumor Applications

  • Quinazoline derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. This research has led to the discovery of compounds with significant activity against various bacterial and fungal strains, as well as compounds with potent antitumor properties, indicating the potential of these molecules in the development of new therapeutic agents (Desai et al., 2007) (Norman et al., 1996).

Novel Drug Development

  • The design and synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents have been explored, with the aim of improving bioavailability and therapeutic efficacy. These studies have resulted in the development of compounds with enhanced solubility and cytotoxicity, promising for future drug development efforts (Bavetsias et al., 2002).

Chemical Structure and Activity Relationships

  • Research has also focused on understanding the relationship between the chemical structure of quinazoline derivatives and their biological activities. This includes the synthesis of novel quinazolinone analogues and the evaluation of their anticonvulsant and antimicrobial activities, providing insights into how modifications to the chemical structure can influence therapeutic potential (Rajasekaran et al., 2013).

properties

IUPAC Name

N-cyclopentyl-4-[[2-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O3S/c1-20-11-16-25(17-21(20)2)32-28(36)19-39-31-34-27-10-6-5-9-26(27)30(38)35(31)18-22-12-14-23(15-13-22)29(37)33-24-7-3-4-8-24/h5-6,9-17,24H,3-4,7-8,18-19H2,1-2H3,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYGQKAYIGGVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-((2-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

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